
5-fluoro-3-methyl-1-(2-methylallyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-3-methyl-1-(2-methylallyl)quinazoline-2,4(1H,3H)-dione, also known as FMQ, is a chemical compound that belongs to the quinazoline family. It is a synthetic compound that has been developed for various scientific research applications. FMQ has been found to have potential in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Urinary Metabolites and Pharmacokinetics
Research on compounds structurally related to "5-fluoro-3-methyl-1-(2-methylallyl)quinazoline-2,4(1H,3H)-dione" often focuses on their metabolism and excretion. For instance, the study by Atsumi et al. (2001) on DX-8951, a novel camptothecin analog, revealed the identification of major urinary metabolites in rats and humans, providing insight into the drug's metabolic pathways which is crucial for understanding its pharmacokinetics and potential side effects (Atsumi et al., 2001).
Genetic Predictors of Chemotherapy Response
Marcuello et al. (2006) investigated methylenetetrahydrofolate reductase (MTHFR) gene polymorphisms as predictors of clinical response to fluoropyrimidine-based chemotherapy in colorectal cancer patients. This study underscores the importance of genetic factors in determining patient response to chemotherapy, potentially allowing for more personalized treatment plans (Marcuello et al., 2006).
Toxicological Studies and Occupational Health
Investigations into the health effects of chemical exposure, such as the study by Zober et al. (1995) on vinclozolin, contribute to our understanding of occupational health and safety. Such research is critical for establishing safe handling practices and protective measures for workers in industries involving hazardous substances (Zober et al., 1995).
Pharmacological Effects and Clinical Trials
Clinical trials and pharmacological studies explore the therapeutic potential and efficacy of new drugs. For example, the management of strains and sprains using fluproquazone was evaluated in a randomized trial, highlighting the drug's pain-relieving capabilities (Jaegemann et al., 1981).
Environmental and Public Health
Research on the environmental presence and health implications of perfluorinated organic acids and amides, as conducted by Kuklenyik et al. (2004), addresses concerns about widespread human exposure to pollutants. Such studies are essential for public health policies and environmental protection efforts (Kuklenyik et al., 2004).
Eigenschaften
IUPAC Name |
5-fluoro-3-methyl-1-(2-methylprop-2-enyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-8(2)7-16-10-6-4-5-9(14)11(10)12(17)15(3)13(16)18/h4-6H,1,7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIPFYAVJLNYEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(C(=CC=C2)F)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-3-methyl-1-(2-methylallyl)quinazoline-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]-3-methoxybenzoate](/img/structure/B2455531.png)
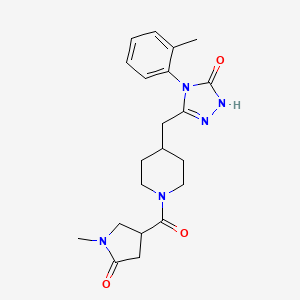
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2455535.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2455538.png)
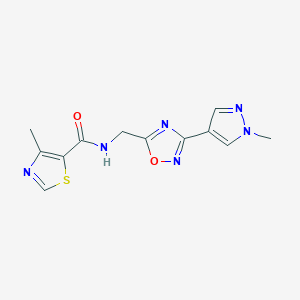
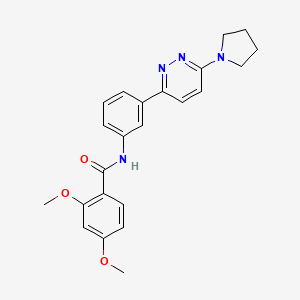
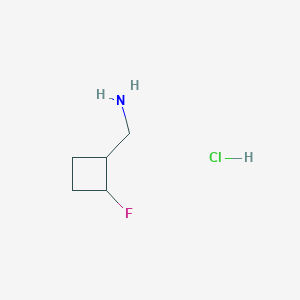



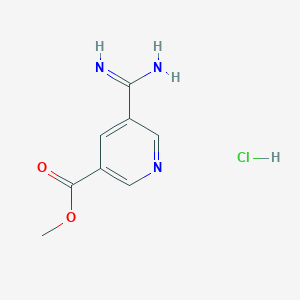
![3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2455553.png)